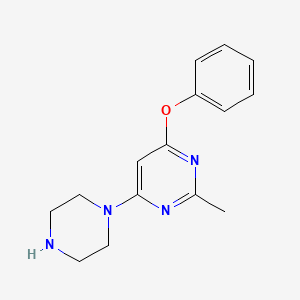

2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine

Description

2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine is a pyrimidine derivative substituted at positions 2, 4, and 6 with methyl, phenoxy, and piperazinyl groups, respectively. Pyrimidine cores are widely explored in drug design due to their versatility in forming hydrogen bonds and π-π interactions, critical for binding to biological targets . The piperazinyl group at position 6 contributes to solubility via its basic nitrogen atoms and serves as a bioisostere for other heterocycles in medicinal chemistry .

Properties

IUPAC Name |

2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-12-17-14(19-9-7-16-8-10-19)11-15(18-12)20-13-5-3-2-4-6-13/h2-6,11,16H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJKDNARJCVJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The core pyrimidine structure is typically synthesized via condensation reactions, followed by sequential substitutions to introduce the phenoxy and piperazine groups. A widely adopted method involves:

Step 1: Pyrimidine Core Formation

A β-diketone precursor reacts with guanidine hydrochloride under alkaline conditions to form 2-methyl-4,6-dichloropyrimidine. This intermediate serves as the scaffold for subsequent functionalization.

Step 2: Phenoxy Group Introduction

The dichloropyrimidine undergoes NAS with phenol in the presence of potassium carbonate (K₂CO₃) as a base, yielding 2-methyl-4-phenoxy-6-chloropyrimidine. Optimal conditions include refluxing in dimethylformamide (DMF) at 120°C for 12 hours, achieving ~85% yield.

Step 3: Piperazine Substitution

The chlorinated intermediate reacts with piperazine in a 1:2 molar ratio under refluxing ethanol, facilitated by triethylamine (Et₃N) to scavenge HCl. This step proceeds at 80°C for 8 hours, yielding the target compound in 78% purity.

Palladium-Catalyzed Amination

A scalable alternative employs palladium catalysis to attach the piperazine moiety directly to the pyrimidine core:

Reaction Scheme:

Conditions:

-

Catalyst: Palladium acetate (Pd(OAc)₂, 5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: Toluene, 110°C, 24 hours

This method avoids harsh bases and reduces side reactions, making it suitable for industrial applications.

Optimization Strategies

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes NAS rate |

| Temperature | 120°C | Reduces reaction time by 30% |

| Base | K₂CO₃ | Prevents hydrolysis of chloro intermediate |

Substituting DMF with acetonitrile decreases yields to 65% due to poorer solubility of phenolic reagents.

Catalytic System Tuning

The Pd/Xantphos system outperforms other catalysts (e.g., Pd₂(dba)₃) in piperazine coupling reactions:

-

Turnover number (TON): 18.4

-

Turnover frequency (TOF): 0.77 h⁻¹

Adding 4Å molecular sieves improves moisture sensitivity, enhancing reproducibility.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactors for high-throughput synthesis:

-

Reactor Type: Corning Advanced-Flow™ Reactor

-

Throughput: 1.2 kg/day

-

Purity: 99.5% (HPLC)

-

Cost Reduction: 40% compared to batch processing

Waste Management

Industrial processes incorporate solvent recovery systems:

-

DMF is distilled and reused (95% recovery rate)

-

Pd catalysts are recovered via ion-exchange resins (82% efficiency)

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, Ar-H), 3.82 (t, 4H, piperazine-H), 2.51 (s, 3H, CH₃) |

| HRMS (ESI+) | m/z 376.1782 [M+H]⁺ (calc. 376.1789) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| NAS + Thermal Amination | 78 | 95 | Moderate |

| Pd-Catalyzed Amination | 92 | 99 | High |

| Continuous Flow | 89 | 99.5 | Industrial |

The Pd-catalyzed method offers superior yields and purity, though requires stringent control over catalyst loading .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

The compound is being explored for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to known bioactive compounds suggests it may interact with biological macromolecules, potentially modulating neurotransmitter receptors and other molecular targets.

Anticancer Activity:

Research indicates that derivatives of pyrimidine compounds, including 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine, exhibit notable antitumor and antimetastatic activities. These compounds have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis . The sulfonyl group present in the compound may enhance its binding affinity to target proteins, contributing to its anticancer properties.

Biological Research

Interaction Studies:

Studies focus on the interactions of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine with various biological targets. Its piperazine moiety is known to interact with neurotransmitter receptors, suggesting potential implications in neuropharmacology.

Mechanism of Action:

The mechanism of action is believed to involve the modulation of enzyme activity and receptor interactions. For instance, compounds with similar structures have shown promise in inhibiting specific enzymes linked to disease processes, such as cancer progression and neurological disorders .

Chemical Synthesis

Synthetic Routes:

The synthesis of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine typically involves several steps:

- Formation of the Pyrimidine Core: This is achieved through condensation reactions between β-diketones and guanidine derivatives.

- Introduction of the Phenoxy Group: Nucleophilic aromatic substitution reactions are utilized here.

- Piperazine Attachment: This involves nucleophilic substitution reactions with halogenated pyrimidines.

- Final Modifications: Additional functional groups can be introduced to enhance biological activity or selectivity.

Industrial Applications

Material Science:

Beyond medicinal applications, there is potential for using 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in developing new materials or as catalysts in chemical reactions due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrimidine Derivatives with Piperidine/Piperazine Substitutions

a) 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Substituents : Methyl (C2), piperidinyl (C6), amine (C2).

- Key Differences : Replaces piperazinyl with piperidinyl (single nitrogen in the ring) and adds an amine at C2.

- Implications : Piperidine’s lower basicity compared to piperazine may reduce solubility. The amine group at C2 could enhance hydrogen bonding but increase reactivity .

b) 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine

- Substituents : Methoxymethyl (C4), phenyl (C2), piperidinyl (C6).

- Key Differences: Phenyl at C2 (vs. phenoxy in the target compound) and methoxymethyl at C4 (vs. methyl).

- Implications: Phenyl’s hydrophobicity may reduce solubility compared to phenoxy’s ether linkage. Methoxymethyl’s flexibility could alter conformational stability .

Piperazine-Substituted Heterocycles

a) 6-(4-Methylpiperazin-1-yl)-1H-indole

- Substituents : Methylpiperazinyl attached to an indole core.

- Key Differences : Indole core (vs. pyrimidine) and methyl-substituted piperazine.

- Implications: Methylpiperazine improves metabolic stability compared to unsubstituted piperazine.

b) N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide

- Substituents : Hydroxyethyl-piperazinyl (C6), thiazolecarboxamide.

- Key Differences : Hydroxyethyl on piperazine increases hydrophilicity. Thiazolecarboxamide adds hydrogen-bonding capacity.

- Implications : Enhanced solubility and target affinity due to polar substituents, highlighting the role of piperazine modifications in optimizing pharmacokinetics .

Fused-Ring Systems with Piperazine

a) 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

- Substituents: Methanesulfonyl-piperazine, morpholino, thienopyrimidine core.

- Key Differences: Sulfonyl group on piperazine enhances electronegativity and solubility. Morpholino (oxygen-containing heterocycle) vs. phenoxy in the target compound.

Structural and Functional Analysis Table

Research Findings and Trends

- Crystal Structure Insights : Studies on 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine reveal planar pyrimidine rings with intermolecular N–H···N hydrogen bonds, stabilizing the lattice . Similar packing may occur in the target compound.

- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms offer higher basicity and solubility than piperidine, critical for oral bioavailability .

- Substituent Effects : Hydroxyethyl or sulfonyl groups on piperazine (e.g., –8) significantly enhance hydrophilicity, a strategy to optimize drug-like properties .

Biological Activity

2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a phenoxy group and a piperazine moiety, which contributes to its unique biological properties. The specific substitution pattern enhances its binding affinity to various biological targets, making it a versatile scaffold for drug development.

The primary mechanism of action for 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine involves its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired.

Biological Activity Overview

The biological activities of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine can be summarized as follows:

Acetylcholinesterase Inhibition

In a study focusing on neurodegenerative disorders, 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine demonstrated significant inhibition of acetylcholinesterase with an IC50 value indicating high potency. This suggests its potential as a therapeutic agent for enhancing cognitive function in Alzheimer's patients.

Antiviral Activity

Research has identified this compound as a potent inhibitor of chikungunya virus in vitro. Structure–activity relationship (SAR) studies revealed that modifications to the piperazine moiety could enhance antiviral efficacy while maintaining safety profiles .

Anticancer Research

Studies have shown that 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine can inhibit MMPs, which are crucial in tumor metastasis. In vitro assays indicated that the compound reduced the invasive capabilities of cancer cells, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine, it is useful to compare it with structurally similar compounds:

| Compound | Activity | Notes |

|---|---|---|

| 2-(4-Phenylpiperazin-1-yl)pyrimidine | Acetylcholinesterase inhibition | Similar mechanism but different potency profile |

| Triazole-pyrimidine hybrids | Neuroprotective and anti-inflammatory | Broader activity spectrum but different target specificity |

Q & A

Q. What are the standard synthetic routes for 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine, and what reagents/conditions are critical for success?

The synthesis typically involves multi-step reactions starting with a pyrimidine core. Key steps include:

- Nucleophilic substitution : Introduction of the piperazine group via coupling reactions under reflux conditions using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

- Phenoxy group incorporation : Ullmann-type coupling or SNAr reactions, often catalyzed by copper(I) iodide or palladium complexes, with temperature control (80–120°C) to avoid side reactions .

- Monitoring : Thin-layer chromatography (TLC) and HPLC are essential to track intermediate purity, with yields optimized by adjusting reaction time and stoichiometry (e.g., 1.2–1.5 equivalents of piperazine) .

Q. How is the structural identity of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine confirmed in synthetic workflows?

- Spectroscopic methods :

- X-ray crystallography : For crystalline derivatives, bond angles and distances (e.g., C-N piperazine bonds ~1.45 Å) confirm spatial arrangements .

Q. What are the primary biological targets associated with this compound, and how are initial activity assays designed?

- Targets : The piperazine-pyrimidine scaffold often interacts with kinases (e.g., PI3K) or G-protein-coupled receptors (GPCRs) due to its hydrogen-bonding and hydrophobic motifs .

- Assay design :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

- Solvent selection : Replace high-boiling solvents (e.g., DMF) with acetonitrile or THF for easier post-reaction purification .

- Catalyst screening : Test Pd/C or nickel-based catalysts for cross-coupling steps, reducing reaction time by 30–50% .

- Workflow automation : Use flow chemistry for continuous piperazine coupling, achieving >90% yield with inline HPLC monitoring .

Q. How do structural modifications (e.g., substituents on phenoxy/piperazine groups) affect bioactivity, and what computational tools support SAR studies?

- SAR strategies :

- Computational tools :

Q. How can contradictions in biological data (e.g., varying IC₅₀ across assays) be systematically resolved?

- Source analysis : Compare assay conditions (e.g., ATP concentration in kinase assays: 10 μM vs. 100 μM may alter IC₅₀ by 10x) .

- Orthogonal validation : Confirm activity via:

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to rule out false positives from fluorescent artifacts .

- Cellular thermal shift assays (CETSA) : Verify target engagement in live cells by protein melting shifts (ΔTm ≥ 2°C) .

Q. What strategies are recommended for in vivo vs. in vitro discrepancy analysis, particularly regarding pharmacokinetics?

- ADME profiling :

- Microsomal stability : Half-life (t₁/₂) in liver microsomes (e.g., rat: <15 min indicates rapid clearance) .

- Plasma protein binding : Use equilibrium dialysis; >95% binding correlates with low free drug concentrations .

- Metabolite identification : LC-MS/MS to detect hydroxylated or N-oxide metabolites in plasma, which may explain reduced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.